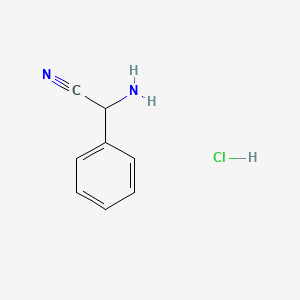

2-Amino-2-phenylacetonitrile hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-amino-2-phenylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSYCVCLXAFDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968411 | |

| Record name | Amino(phenyl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53641-60-4, 53941-45-0 | |

| Record name | Benzeneacetonitrile, α-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53641-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amino(phenyl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (α-cyanobenzyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-2-phenylacetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-2-phenylacetonitrile Hydrochloride

This guide provides a comprehensive technical overview of 2-Amino-2-phenylacetonitrile hydrochloride, a pivotal intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all claims in established scientific literature.

Core Physicochemical & Spectroscopic Profile

This compound, often encountered as its (S)-enantiomer in asymmetric synthesis, is a white to off-white crystalline powder.[1] Its hydrochloride salt form enhances stability and solubility in polar solvents, which is advantageous for both laboratory and industrial applications.[2] The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These values are essential for experimental design, including solvent selection, reaction temperature, and molar calculations.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-2-phenylacetonitrile;hydrochloride | PubChem[3] |

| CAS Number | 53641-60-4 ((S)-enantiomer HCl) | PubChem[3] |

| Molecular Formula | C₈H₉ClN₂ | PubChem[3] |

| Molecular Weight | 168.62 g/mol | PubChem[3] |

| Appearance | White to off-white crystalline powder | Smolecule[1] |

| Melting Point | ~164-165 °C (with decomposition) | Smolecule[1] |

| Solubility | Soluble in water and other polar solvents | Smolecule[1] |

Spectroscopic Signature

Accurate characterization is paramount for verifying the identity and purity of this compound. While specific spectra are instrument-dependent, the expected signatures are as follows:

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic peaks for the aromatic protons of the phenyl group, a singlet for the methine proton (CH), and a broad signal for the amine protons (NH₂), which can exchange with D₂O.

-

¹³C NMR: The carbon spectrum will display signals for the nitrile carbon (C≡N), the carbons of the phenyl ring, and the alpha-carbon bonded to both the amino and nitrile groups.

-

IR Spectroscopy: The infrared spectrum is distinguished by a sharp, medium-intensity peak for the nitrile (C≡N) stretch around 2240 cm⁻¹ and broad absorptions in the 3000-3400 cm⁻¹ region corresponding to the N-H stretches of the primary amine salt.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak for the free base (C₈H₈N₂) at m/z ≈ 132.16.[4][]

Synthesis and Mechanistic Insights: The Strecker Reaction

The most prevalent and historically significant method for synthesizing α-aminonitriles is the Strecker synthesis, first reported in 1850.[1] This one-pot reaction elegantly combines an aldehyde, ammonia, and a cyanide source to form the desired product. The synthesis of this compound typically involves the condensation of benzaldehyde with an ammonia source and a cyanide source, followed by treatment with hydrochloric acid.[2][6]

Mechanistic Pathway

The causality behind the Strecker synthesis involves a sequence of nucleophilic additions. Understanding this mechanism is key to optimizing reaction conditions, such as pH and temperature, to maximize yield and purity.[2]

Caption: Mechanism of the Strecker Synthesis.

Expert Insight: The initial step is the formation of an imine from benzaldehyde and ammonia, which is then protonated to form a reactive iminium ion. The rate-determining step is typically the nucleophilic attack of the cyanide ion on the iminium electrophile. The reaction is often performed under mildly acidic conditions to facilitate both imine formation and subsequent cyanide attack. The final step involves protonation with HCl to yield the stable, isolatable hydrochloride salt.[6]

Example Laboratory Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

-

Initial Reaction: Dissolve benzaldehyde in a suitable solvent like methanol. Cool the solution in an ice bath.

-

Reagent Addition: Concurrently add aqueous solutions of ammonium chloride and sodium cyanide to the flask dropwise, maintaining a low temperature (0-5 °C).

-

Reaction: Stir the mixture vigorously at low temperature for several hours, then allow it to warm to room temperature and stir overnight.

-

Workup: Extract the resulting α-aminonitrile into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Salt Formation: Bubble dry hydrogen chloride gas through the organic solution or add a solution of HCl in an anhydrous solvent.

-

Isolation: The this compound will precipitate as a solid. Collect the product by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

-

Characterization: Confirm product identity and purity using melting point analysis and spectroscopic methods (NMR, IR).

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the dual reactivity of its amino and nitrile functional groups.[6] This bifunctionality makes it a versatile building block for a wide range of more complex molecules.[6]

Key Transformations

-

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield α-aminophenylacetic acid, a valuable non-proteinogenic amino acid used in the synthesis of semisynthetic penicillins and other pharmaceuticals.

-

Reduction of the Nitrile: The nitrile can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding diamine, 1-phenyl-1,2-ethanediamine.[2]

-

N-Functionalization: The primary amino group can readily undergo reactions such as acylation, alkylation, or Schiff base formation, allowing for the introduction of various functionalities and protecting groups.[2]

Caption: Key synthetic transformations of the title compound.

Applications in Research and Drug Development

This compound is primarily valued as a synthetic intermediate rather than for its direct biological activity.[2] Its structural motif is a cornerstone in the synthesis of numerous target molecules.

-

Pharmaceutical Synthesis: It serves as a critical precursor for synthesizing a variety of pharmaceuticals. Its derivatives are investigated for applications in treating neurological disorders and cancer.[1]

-

Amino Acid and Peptide Synthesis: As detailed above, it is a direct precursor to non-natural amino acids, which are incorporated into peptides to enhance their stability, conformational properties, and biological activity.

-

Heterocyclic Chemistry: The compound is a building block for constructing nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[6]

Safety and Handling

Trustworthiness through Safety: A self-validating protocol inherently includes rigorous safety measures. This compound and its precursors (especially cyanide salts) are toxic and must be handled with extreme care.

-

Hazard Identification: The compound is classified as causing skin and serious eye irritation.[3] The free base form is harmful if swallowed, in contact with skin, or if inhaled.[4] Precursors like sodium cyanide are highly toxic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Use a closed system where possible and prevent the generation of dust or aerosols.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations. Cyanide-containing waste requires specialized disposal procedures.

Conclusion

This compound is a fundamentally important and versatile chemical intermediate. Its value is derived from its straightforward synthesis via the Strecker reaction and the strategic reactivity of its amino and nitrile groups. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of its properties, handling, and reaction pathways is essential for leveraging its full potential in the creation of novel amino acids, peptides, and pharmacologically active compounds.

References

- 1. Buy this compound | 53641-60-4 [smolecule.com]

- 2. (S)-2-Amino-2-phenylacetonitrile hydrochloride | 53941-45-0 | Benchchem [benchchem.com]

- 3. (S)-2-Amino-2-phenylacetonitrile hydrochloride | C8H9ClN2 | CID 22870696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]

A Guide to the Mechanistic Role of 2-Amino-2-phenylacetonitrile Hydrochloride in Modern Organic Synthesis

Abstract

2-Amino-2-phenylacetonitrile, often utilized as its more stable hydrochloride salt, stands as a cornerstone building block in synthetic organic chemistry. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile carbon, allows for a diverse range of chemical transformations. This technical guide provides an in-depth analysis of the core mechanisms through which this versatile precursor operates, with a primary focus on its pivotal role in the Strecker synthesis of α-amino acids and the construction of complex nitrogen-containing heterocycles. We will explore the causality behind experimental choices, present detailed reaction pathways, and provide actionable protocols for researchers in organic synthesis and drug development.

Introduction: The Strategic Importance of α-Aminonitriles

α-Aminonitriles are a privileged class of organic compounds that have been instrumental in synthetic chemistry for over 160 years.[1] Their value stems from their ability to act as precursors to a wide variety of high-value nitrogenous molecules, including α-amino acids, diamines, and a vast array of heterocyclic systems.[1][2][3] 2-Amino-2-phenylacetonitrile, in particular, serves as a direct precursor to phenylglycine and its derivatives, which are crucial components in numerous pharmaceuticals.

The compound is most commonly supplied and handled as its hydrochloride salt (C₈H₈N₂·HCl). This serves two primary purposes:

-

Enhanced Stability: The free amine of 2-amino-2-phenylacetonitrile is susceptible to oxidation and side reactions. Protonation of the amino group to form the ammonium salt significantly increases the compound's shelf-life and stability under ambient conditions.

-

Improved Solubility: The salt form often exhibits improved solubility in protic solvents, which can be advantageous for certain reaction setups.

The core reactivity of this molecule requires the in situ liberation of the free amine, typically through the addition of a mild base. This unmasks the nucleophilic nitrogen, allowing it to participate in the desired reaction cascade while the nitrile group stands ready for subsequent transformation.

Core Mechanism of Action: The Strecker Synthesis

The most fundamental application of 2-amino-2-phenylacetonitrile is in the context of the Strecker amino acid synthesis, one of the oldest and most elegant methods for preparing amino acids.[4] While the classical Strecker synthesis builds the aminonitrile from an aldehyde, ammonia, and a cyanide source, utilizing pre-formed 2-amino-2-phenylacetonitrile allows for a more direct route to the final amino acid product, in this case, phenylglycine.[5][6]

The mechanism proceeds in one key stage: the hydrolysis of the nitrile group.

Nitrile Hydrolysis to a Carboxylic Acid

The transformation of the nitrile moiety into a carboxylic acid is the final and critical step in synthesizing the amino acid. This is typically achieved under harsh acidic conditions with heat.[4][6]

The mechanism is as follows:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid (e.g., HCl), making the nitrile carbon significantly more electrophilic.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated nitrile carbon.

-

Proton Transfer & Tautomerization: A series of proton transfers occurs, resulting in a protonated imine intermediate. This intermediate is still a good electrophile.

-

Second Nucleophilic Attack: A second water molecule attacks the carbon of the protonated imine.

-

Elimination of Ammonia: Further proton transfers lead to the formation of a tetrahedral intermediate. The amino group is protonated to form a good leaving group (-NH₃⁺), which is subsequently eliminated, yielding a protonated carboxylic acid.

-

Deprotonation: The final step is the deprotonation of the carboxylic acid to yield the α-amino acid product. In practice, under the strongly acidic conditions, the amino group of the final product will also be protonated and require neutralization to isolate the zwitterionic amino acid.[7]

Workflow Diagram: Acid-Catalyzed Hydrolysis of 2-Amino-2-phenylacetonitrile

Caption: Acid-catalyzed hydrolysis of the aminonitrile to the corresponding amino acid.

Role as a Precursor in Heterocyclic Synthesis

Beyond amino acid synthesis, the bifunctional nature of 2-amino-2-phenylacetonitrile makes it an exceptionally valuable precursor for constructing nitrogen-containing heterocycles.[1][3] The amino group acts as a nucleophile, while the nitrile group provides an electrophilic center, allowing for cyclization reactions with various reagents.

Mechanism: Formation of Imidazole Derivatives

A common application is the synthesis of substituted imidazoles. The general mechanism involves the reaction of the aminonitrile with a suitable electrophile, followed by intramolecular cyclization.

-

Deprotonation & Nucleophilic Attack: The hydrochloride salt is neutralized to free the amine. This amine can then act as a nucleophile. For example, in a reaction with an acylating agent, the amine attacks the electrophilic carbonyl carbon.

-

Intramolecular Cyclization: The nitrogen of the newly formed amide can then attack the electrophilic carbon of the nitrile group. This key cyclization step forms the five-membered imidazole ring.

-

Tautomerization/Aromatization: The resulting intermediate will typically tautomerize or undergo an elimination/oxidation step to yield the stable, aromatic imidazole ring system.

This strategy leverages the molecule's inherent reactivity, where both functional groups are used to build the heterocyclic core efficiently.

Workflow Diagram: Heterocycle Formation

Caption: General mechanism for synthesizing heterocycles from α-aminonitriles.

Experimental Protocols & Considerations

The successful application of 2-amino-2-phenylacetonitrile hydrochloride hinges on careful control of reaction conditions.

Protocol: Synthesis of dl-Phenylglycine via Hydrolysis

This protocol is adapted from established literature procedures for the hydrolysis of α-aminophenylacetonitrile.[6]

Safety Warning: This procedure involves strong acids and the potential liberation of hydrogen cyanide gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[6]

Methodology:

-

Reaction Setup: To a 3-liter round-bottomed flask equipped with a reflux condenser, add 168.5 g (1.0 mole) of this compound.

-

Acid Addition: Carefully add 500 ml of concentrated hydrochloric acid to the flask.

-

Hydrolysis: Heat the mixture to reflux and maintain reflux for 2 hours. During this period, the nitrile is hydrolyzed. It is crucial to maintain the reaction volume by adding water if necessary to prevent the product from precipitating out in the concentrated acid.[6]

-

Workup - Removal of Volatiles: Cool the reaction mixture. Dilute with water to a total volume of approximately 2 liters. Subject the solution to distillation under reduced pressure to remove any unreacted benzaldehyde or other volatile impurities.[6]

-

Purification: Treat the resulting yellow solution with 10 g of activated carbon (Norit) and filter to remove resinous byproducts.

-

Precipitation: Transfer the clear filtrate to a 3-liter beaker and stir. Carefully add ammonium hydroxide (sp. gr. 0.90) until the solution is faintly alkaline to litmus paper. The amino acid will precipitate as yellow crystals.

-

Isolation: Cool the mixture to room temperature, collect the crystals by vacuum filtration on a Büchner funnel, wash with cold water, and dry to yield dl-phenylglycine.

Key Experimental Choices Explained

-

Use of Concentrated HCl: A high concentration of strong acid is necessary to effectively protonate the nitrile, which is a relatively weak base, thereby activating it for hydrolysis.[4]

-

Reflux Conditions: The hydrolysis of nitriles is a thermodynamically favorable but kinetically slow process.[4] Heating to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

-

Neutralization with Ammonia: Ammonium hydroxide is used to bring the pH to the isoelectric point of phenylglycine, minimizing its solubility in the aqueous solution and maximizing the yield of the precipitated solid product.

Summary of Applications and Yields

The utility of this compound is demonstrated by its application in various synthetic routes.

| Reaction Type | Product Class | Typical Reagents | Reported Yields | Reference |

| Nitrile Hydrolysis | α-Amino Acids | Conc. HCl, H₂O, Heat | 65-75% | [6] |

| Strecker Synthesis | α-Aminonitriles | Aldehyde, Amine, TMSCN | 79-99% | [8] |

| Heterocycle Formation | Imidazoles | Acylating agents, Base | Varies | |

| Heterocycle Formation | Oxazoles | Carbonyl compounds | Varies |

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its true potential is unlocked through a mechanistic understanding of its bifunctional reactivity. As a stable and accessible precursor, it provides a direct and efficient pathway to valuable α-amino acids like phenylglycine via nitrile hydrolysis. Furthermore, its ability to act as both a nucleophile and an electrophile precursor makes it an indispensable building block for the construction of diverse and complex heterocyclic scaffolds. For researchers in medicinal chemistry and materials science, a thorough grasp of its mechanism of action is essential for designing innovative and efficient synthetic strategies.

References

- 1. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scispace.com [scispace.com]

A Senior Application Scientist's Guide to 2-Amino-2-phenylacetonitrile Hydrochloride: A Cornerstone Precursor in Modern Medicinal Chemistry

Abstract

2-Amino-2-phenylacetonitrile hydrochloride, an α-aminonitrile, stands as a pivotal precursor in the landscape of medicinal chemistry. Its deceptively simple structure, featuring a reactive nitrile and a primary amine on the same benzylic carbon, offers a gateway to a vast array of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, stereoselective applications, and its role as a foundational building block for synthesizing α-amino acids and nitrogen-containing heterocycles—scaffolds frequently found in biologically active compounds. We will delve into the mechanistic underpinnings of its core reactions, present validated experimental protocols, and discuss the critical considerations for its safe and effective use in a research and development setting.

Introduction: The Strategic Importance of an α-Aminonitrile

In the intricate world of drug discovery, the efficiency and versatility of starting materials are paramount. This compound (CAS: 53641-60-4) is a prime example of such a strategic precursor.[1][2] It is a stable, crystalline solid that serves as a direct and highly efficient entry point into two major classes of compounds essential for pharmaceutical development: α-amino acids and nitrogenous heterocycles.[1][3]

The molecule's utility stems from the orthogonal reactivity of its two functional groups:

-

The nitrile group (-C≡N) is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.

-

The amino group (-NH₂) provides a nucleophilic center for a wide range of derivatization and cyclization strategies.

This dual functionality makes it a key intermediate in synthetic pathways aiming for compounds with potential therapeutic activities, from neurological and cardiovascular agents to novel antitumor derivatives.[1][2] This guide will illuminate the chemical principles and practical methodologies that make this compound an indispensable tool for the medicinal chemist.

The Strecker Synthesis: A Classic Gateway to α-Amino Acids

The most fundamental application of 2-amino-2-phenylacetonitrile is as the direct product of the Strecker synthesis, a robust and time-honored method for preparing α-amino acids.[4] The reaction provides a direct route to phenylglycine and its derivatives, which are important non-proteinogenic amino acids in peptide-based drugs.

Reaction Mechanism and Modern Variants

The classical Strecker synthesis is a one-pot, three-component reaction involving an aldehyde (benzaldehyde), ammonia, and a cyanide source.[5]

The mechanism proceeds in two main stages:

-

Imine Formation: Benzaldehyde reacts with ammonia to form a phenylmethanimine intermediate. This step is often facilitated by mildly acidic conditions, which protonate the aldehyde's carbonyl oxygen, making it more susceptible to nucleophilic attack by ammonia.[1]

-

Nucleophilic Cyanide Attack: A cyanide anion (from a source like KCN or NaCN) attacks the electrophilic carbon of the imine (or its protonated iminium form), yielding the α-aminonitrile, 2-amino-2-phenylacetonitrile.[6]

The resulting aminonitrile can then be hydrolyzed under acidic conditions to convert the nitrile group into a carboxylic acid, yielding the final α-amino acid.[5]

While historically effective, the use of highly toxic hydrogen cyanide (HCN) gas has led to the development of safer and more practical protocols using alkali metal cyanides (NaCN, KCN) or trimethylsilyl cyanide (TMSCN).[1][4]

Caption: The Strecker synthesis pathway from benzaldehyde to phenylglycine.

Asymmetric Strecker Synthesis: The Quest for Chirality

Most bioactive molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. Consequently, developing asymmetric syntheses is a core objective in medicinal chemistry.[7] The asymmetric Strecker reaction achieves this by controlling the stereochemistry of the cyanide addition to the imine.

Key strategies include:

-

Chiral Auxiliaries: A chiral amine, such as (S)-α-phenylethylamine, is used instead of ammonia. This forms a chiral imine intermediate, where the cyanide attack is sterically directed to one face, leading to a diastereomeric mixture of aminonitriles that can be separated.[4]

-

Catalytic Asymmetric Synthesis: A substoichiometric amount of a chiral catalyst is used to generate a chiral environment around the achiral imine substrate. This approach is highly atom-economical and is preferred in industrial settings.[8] Chiral thiourea derivatives and metal complexes (e.g., based on BINOL) have proven to be effective catalysts for this transformation.[4][8][9]

Caption: Conceptual workflow of a catalytic asymmetric Strecker reaction.

A Versatile Precursor for Nitrogen-Containing Heterocycles

Beyond amino acid synthesis, this compound is a valuable building block for constructing nitrogen-containing heterocycles, which form the core of approximately 60% of all small-molecule drugs.[10] The vicinal amino and nitrile groups can be elaborated into various ring systems.

This versatility allows for its use in diversity-oriented synthesis to create libraries of compounds for high-throughput screening.[10] Examples of accessible heterocyclic scaffolds include:

-

Imidazoles and Oxazoles: Through condensation reactions with appropriate reagents.

-

Triazines: By reacting with compounds like 3-chloro-6-phenyl-[1][11][12]triazine, where the amino group acts as a nucleophile, leading to cyclization.[1]

-

Oxadiazoles: Used in the preparation of derivatives such as 3-benzyl-[1][11][12]oxadiazolyl-indoles, which are investigated for their pharmacological potential.[1]

The general strategy involves leveraging the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon (often after activation) to react with other bifunctional molecules, thereby closing a ring.

Caption: General workflow for synthesizing heterocycles from the precursor.

Experimental Protocols and Data

Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. Below is a representative procedure for the synthesis of 2-amino-2-phenylacetonitrile, followed by key physical and safety data.

Representative Synthesis of 2-Amino-2-phenylacetonitrile

This protocol is a common variation of the Strecker synthesis that avoids the direct use of HCN gas.[1][5]

Objective: To synthesize racemic 2-amino-2-phenylacetonitrile from benzaldehyde.

Materials:

-

Benzaldehyde

-

Ammonium Chloride (NH₄Cl)

-

Potassium Cyanide (KCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.1 equivalents) in water. Add methanol to create a miscible solvent system.

-

Aldehyde Addition: Add benzaldehyde (1.0 equivalent) to the stirring solution.

-

Cyanide Addition: In a separate beaker, dissolve potassium cyanide (1.05 equivalents) in a minimal amount of cold water. Caution: KCN is highly toxic. Handle with extreme care in a fume hood, wearing appropriate PPE. Avoid contact with acids, which will liberate HCN gas.

-

Reaction Execution: Cool the aldehyde/ammonium chloride solution in an ice bath. Slowly add the aqueous KCN solution dropwise over 30-45 minutes, ensuring the temperature remains below 10°C.

-

Stirring: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). The formation of a white precipitate (the product) may be observed.

-

Work-up: Extract the reaction mixture with diethyl ether (3x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude α-aminonitrile as an oil or solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure 2-amino-2-phenylacetonitrile as a crystalline solid.[1] The hydrochloride salt can be formed by treating a solution of the free base with HCl.

Physical and Chemical Data

| Property | Value | Reference |

| CAS Number | 16750-42-8 (free base) | [1][13] |

| 53641-60-4 (HCl salt) | [1] | |

| Molecular Formula | C₈H₈N₂ | [13] |

| Molecular Weight | 132.16 g/mol (free base) | [1][13] |

| 168.62 g/mol (HCl salt) | [14] | |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 55°C (free base) | [] |

| Purity (Typical) | ≥98% | [1] |

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling this compound and its synthetic precursors, particularly cyanide salts.

Hazard Identification (GHS Classification):

-

Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[13][16]

-

Eye Damage/Irritation: Causes serious eye irritation.[13][14]

Handling and Personal Protective Equipment (PPE):

-

All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[16][17]

-

Wear appropriate PPE at all times: nitrile gloves, a lab coat, and chemical safety goggles.[16][17]

-

Avoid generating dust.

-

Wash hands thoroughly after handling.[17]

-

Never work alone when using highly toxic reagents like potassium cyanide.

Storage:

-

Store the container tightly closed in a cool, dry, and well-ventilated area.[16][17]

-

Store locked up, accessible only to authorized personnel.[16][17]

-

Keep away from incompatible materials, especially strong acids and oxidizing agents.[17]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic asset in medicinal chemistry. Its accessibility through the robust Strecker synthesis and its inherent functional group reactivity provide reliable and versatile pathways to chiral α-amino acids and a diverse range of N-heterocyclic systems. For the drug development professional, a thorough understanding of its chemistry, from reaction mechanisms to safe handling, is essential for leveraging its full potential in the rational design and synthesis of next-generation therapeutics.

References

- 1. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]

- 2. (S)-2-Amino-2-phenylacetonitrile hydrochloride | 53941-45-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catalytic asymmetric three-component acyl-Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Buy this compound | 53641-60-4 [smolecule.com]

- 13. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (S)-2-Amino-2-phenylacetonitrile hydrochloride | C8H9ClN2 | CID 22870696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Enantioselective Synthesis of 2-Amino-2-phenylacetonitrile Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the enantioselective synthesis of 2-Amino-2-phenylacetonitrile derivatives. These chiral α-aminonitriles are crucial building blocks in medicinal chemistry, serving as precursors to a wide array of non-canonical amino acids and bioactive molecules.[1][2] This document moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a deeper understanding of the underlying stereochemical control.

The Strategic Importance of Chiral α-Aminonitriles

Optically active α-aminonitriles, such as 2-Amino-2-phenylacetonitrile derivatives, are highly valued intermediates in synthetic organic chemistry.[][4][5] Their significance stems from their facile conversion to enantiomerically enriched α-amino acids, which are integral components of peptides, peptidomimetics, and various pharmaceutical agents.[1][6] The development of efficient and highly stereoselective methods for their synthesis is therefore a paramount objective in modern drug discovery and development. The asymmetric Strecker reaction, the nucleophilic addition of a cyanide source to an imine, stands as one of the most powerful and versatile methods for constructing these chiral scaffolds.[6][7][8]

Pillars of Enantioselective Synthesis: Catalytic Strategies

The key to achieving high enantioselectivity in the synthesis of 2-Amino-2-phenylacetonitrile derivatives lies in the use of chiral catalysts. These catalysts create a chiral environment around the prochiral imine substrate, directing the nucleophilic attack of the cyanide anion to one face of the imine preferentially. The field is dominated by three main catalytic approaches: organocatalysis, metal-based catalysis, and phase-transfer catalysis.

Organocatalysis: The Rise of Metal-Free Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[7][9] In the context of the enantioselective Strecker reaction, chiral organocatalysts, often derived from natural products like cinchona alkaloids or amino acids, activate the imine and/or the cyanide source through non-covalent interactions such as hydrogen bonding.[7][10]

A prevalent strategy involves the use of bifunctional organocatalysts, such as thiourea-based catalysts. These catalysts possess both a Lewis basic site (e.g., a tertiary amine) to activate the cyanide source (like HCN generated in situ from trimethylsilyl cyanide) and a hydrogen-bonding donor site (the thiourea moiety) to activate the imine.[8][11] This dual activation brings the reactants into close proximity within a well-defined chiral pocket, facilitating a highly organized transition state that dictates the stereochemical outcome.

Mechanism of a Bifunctional Thiourea Catalyst in an Asymmetric Strecker Reaction

Caption: Dual activation by a bifunctional organocatalyst.

Metal-Based Catalysis: Precision and High Turnover

Chiral metal complexes have a long and successful history in asymmetric catalysis. For the synthesis of 2-Amino-2-phenylacetonitrile derivatives, complexes of metals such as titanium, aluminum, and ytterbium with chiral ligands are commonly employed.[12][13][14] These catalysts function as chiral Lewis acids, coordinating to the nitrogen atom of the imine. This coordination enhances the electrophilicity of the imine carbon and shields one of the prochiral faces, thereby directing the incoming cyanide nucleophile to the other face.

The choice of metal and ligand is critical. For instance, titanium-salen complexes have proven to be highly effective. The salen ligand provides a rigid chiral scaffold that, when complexed with the titanium center, creates a well-defined catalytic pocket for the imine substrate.

Workflow for a Metal-Catalyzed Asymmetric Cyanation

Caption: A typical experimental workflow for metal-catalyzed synthesis.

Phase-Transfer Catalysis: Bridging Immiscible Phases

Phase-transfer catalysis (PTC) is a particularly attractive strategy for large-scale synthesis due to its operational simplicity and the use of inexpensive cyanide sources like potassium cyanide (KCN).[1] In this approach, a chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a cinchona alkaloid, facilitates the transport of the cyanide anion from the solid or aqueous phase into the organic phase containing the imine substrate.

The catalyst forms a chiral ion pair with the cyanide anion in the organic phase. This chiral nucleophilic species then attacks the imine in an enantioselective manner. The stereochemical outcome is dictated by the structure of the catalyst and the non-covalent interactions within the transition state.

Experimental Protocol: Organocatalyzed Enantioselective Strecker Reaction

This protocol is a representative example of an organocatalyzed synthesis of a 2-Amino-2-phenylacetonitrile derivative, adapted from methodologies described in the literature.[2][15]

Objective: To synthesize (R)-2-(benzylamino)-2-phenylacetonitrile with high enantioselectivity using a chiral thiourea catalyst.

Materials:

-

N-Benzylidenebenzylamine (Imine)

-

Trimethylsilyl cyanide (TMSCN)

-

Chiral thiourea catalyst (e.g., a derivative of quinine or cinchonine)

-

Toluene (anhydrous)

-

Methanol (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the chiral thiourea catalyst (0.02 mmol, 2 mol%).

-

Addition of Reactants: Add anhydrous toluene (2.0 mL) to dissolve the catalyst. Cool the solution to -40 °C. Add N-benzylidenebenzylamine (1.0 mmol, 1.0 equiv.).

-

Initiation of Reaction: Add trimethylsilyl cyanide (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Quenching: Upon completion, quench the reaction by adding methanol (1.0 mL) followed by a saturated aqueous solution of sodium bicarbonate (5.0 mL).

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization and Enantioselectivity Determination: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral stationary phase high-performance liquid chromatography (HPLC).

Data Summary and Comparison of Catalytic Systems

The choice of catalytic system can significantly impact the yield and enantioselectivity of the reaction. The following table provides a comparative summary based on typical results reported in the literature.

| Catalytic System | Catalyst Type | Cyanide Source | Typical Yield (%) | Typical ee (%) | Advantages | Disadvantages |

| Organocatalysis | Chiral Thiourea | TMSCN | 85-99 | 90-99 | Metal-free, mild conditions | May require higher catalyst loading |

| Metal Catalysis | Ti-Salen | TMSCN / HCN | 90-98 | 92-99 | High turnover frequency, broad scope | Potential for metal contamination |

| Phase-Transfer | Chiral Quaternary Ammonium Salt | KCN | 80-95 | 85-96 | Operationally simple, inexpensive cyanide source | May require biphasic conditions, lower ee for some substrates |

Conclusion and Future Outlook

The enantioselective synthesis of 2-Amino-2-phenylacetonitrile derivatives has witnessed significant advancements, driven by the development of sophisticated catalytic systems. Organocatalysis, metal-based catalysis, and phase-transfer catalysis each offer distinct advantages, allowing researchers to choose the most suitable method based on substrate scope, scalability, and economic considerations. Future research will likely focus on the development of even more efficient and versatile catalysts with lower loadings, as well as the expansion of these methodologies to more challenging substrates and the use of greener cyanide sources. The continued innovation in this field will undoubtedly accelerate the discovery and development of new chiral drugs and materials.

References

- 1. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ora.uniurb.it [ora.uniurb.it]

- 4. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-2-phenylacetonitrile | 16750-42-8 | RAA75042 [biosynth.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]

- 10. rrpress.utsa.edu [rrpress.utsa.edu]

- 11. Organocatalyzed enantioselective synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Organocatalytic Enantioselective Strecker Synthesis of α-Quaternary α-Trifluoromethyl Amino Acids | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Reaction of 2-Amino-2-phenylacetonitrile Hydrochloride with Electrophiles

Abstract

2-Amino-2-phenylacetonitrile, an α-aminonitrile, is a versatile and highly valuable building block in organic and medicinal chemistry.[1] Its structure, featuring a primary amine and a nitrile group attached to the same stereocenter, provides two distinct points for chemical modification, making it a crucial precursor for a wide range of heterocyclic compounds and complex molecules.[1] This guide provides an in-depth technical exploration of the reactions of its hydrochloride salt with various electrophiles. We will delve into the mechanistic principles, provide field-proven experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Amino-2-phenylacetonitrile

2-Amino-2-phenylacetonitrile, also known as α-aminophenylacetonitrile, is structurally related to the amino acid phenylalanine.[2] It is a key intermediate in the synthesis of numerous pharmaceuticals and bioactive molecules.[1][3] The presence of the primary amino group allows for reactions with a vast array of electrophiles, enabling chain extension, substitution, and cyclization strategies. The nitrile group can be further transformed through hydrolysis, reduction, or addition reactions, adding another layer of synthetic utility.

This guide focuses on the hydrochloride salt form (C₈H₉ClN₂), as it is the common commercially available and shelf-stable variant.[4] Understanding its reactivity requires acknowledging the protonated state of the amino group, which necessitates specific reaction conditions to unmask its nucleophilicity.

Core Reactivity Principles: The Role of the Base

The primary amino group in 2-amino-2-phenylacetonitrile is the principal nucleophilic center for reactions with most electrophiles. However, in its hydrochloride salt form, this amine is protonated to form an ammonium chloride salt. This protonation renders the nitrogen lone pair unavailable for nucleophilic attack.

Therefore, the critical first step in any reaction with an electrophile is the in situ neutralization of the hydrochloride salt with a suitable base to liberate the free primary amine.

Diagram: General Reaction Mechanism

The following diagram illustrates the essential activation step (deprotonation) followed by nucleophilic attack on a generic electrophile (E+).

Caption: Deprotonation of the amine hydrochloride to form the nucleophilic free amine.

Causality Behind Experimental Choices: Selecting the Right Base

The choice of base is not trivial and directly impacts reaction yield and purity.

-

Tertiary Amines (e.g., Triethylamine (Et₃N), Pyridine): These are the most common choices. They are non-nucleophilic, meaning they will not compete with the aminonitrile in reacting with the electrophile. They are sufficiently basic to deprotonate the ammonium salt and the resulting triethylammonium chloride or pyridinium chloride often precipitates or can be easily washed away during workup.

-

Inorganic Bases (e.g., NaHCO₃, K₂CO₃): Aqueous inorganic bases are used in biphasic systems, such as the Schotten-Baumann reaction.[5] They are inexpensive and effective but require a solvent system (e.g., DCM/water) where both reactants can interact.

-

Stronger, Non-Nucleophilic Bases (e.g., DBU, DIPEA): These may be required for less reactive electrophiles or when steric hindrance is a factor, but their higher cost and potential for side reactions warrant careful consideration.

Key Reaction Class: N-Acylation with Acid Chlorides and Anhydrides

N-acylation is one of the most fundamental and widely used reactions involving 2-amino-2-phenylacetonitrile, yielding N-acylated α-aminonitriles.[6][7] These products are of significant interest as they are known mechanism-based inhibitors for certain hydrolase enzymes.[7]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The liberated free amine attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride.[5]

Field-Proven Protocol: Synthesis of N-Benzoyl-2-amino-2-phenylacetonitrile

This protocol details a robust procedure for the N-benzoylation using benzoyl chloride under Schotten-Baumann-like conditions.[5]

Materials:

-

2-Amino-2-phenylacetonitrile hydrochloride (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM), anhydrous (approx. 10 mL per gram of starting material)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.

-

Deprotonation: Slowly add triethylamine dropwise to the stirred suspension. Stir for 15-20 minutes at 0 °C. The suspension may become clearer as the free amine is formed.

-

Acylation: Add benzoyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5-10 °C. A precipitate (triethylammonium chloride) will likely form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction & Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess benzoyl chloride and HCl), water, and finally brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield the pure N-benzoyl-2-amino-2-phenylacetonitrile.

Diagram: N-Acylation Experimental Workflow

Caption: Step-by-step workflow for the N-acylation of 2-amino-2-phenylacetonitrile HCl.

Other Important Reactions with Electrophiles

The versatility of 2-amino-2-phenylacetonitrile extends to a range of other electrophiles.

N-Alkylation

Reaction with alkylating agents like alkyl halides (e.g., benzyl bromide, methyl iodide) produces secondary or tertiary amines. These reactions often require slightly more forcing conditions and careful control to prevent over-alkylation. Phase-transfer catalysts can be beneficial in these transformations.[8]

N-Sulfonylation

Reacting the aminonitrile with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine yields N-sulfonamides. This is a common strategy for creating protected amines or introducing functional groups for further modification.

Reactions with Isocyanates and Isothiocyanates

These reactions lead to the formation of ureas and thioureas, respectively. The reaction is typically rapid and high-yielding. The resulting products can be important precursors for heterocyclic synthesis, such as the formation of hydantoins.

Data Summary: Representative N-Acylation Reactions

| Electrophile | Base | Solvent | Typical Yield | Purification Method |

| Benzoyl Chloride | Triethylamine | DCM | 85-95% | Recrystallization |

| Acetyl Chloride | Triethylamine | DCM | 80-90% | Recrystallization/Chromatography |

| Acetic Anhydride | Pyridine | None/DCM | 75-85% | Recrystallization |

| Tosyl Chloride | Pyridine | DCM | 80-90% | Chromatography |

Yields are representative and highly dependent on reaction scale and purification efficiency.

Conclusion

This compound is a robust and versatile synthetic intermediate. Its successful reaction with electrophiles is fundamentally dependent on the initial deprotonation of the amine by a suitable base. N-acylation reactions are particularly high-yielding and provide access to a class of compounds with known biological activity. By understanding the core mechanistic principles and employing validated protocols, researchers can effectively leverage this building block for applications in drug discovery and complex molecule synthesis.

References

- 1. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]

- 2. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-2-Amino-2-phenylacetonitrile hydrochloride | C8H9ClN2 | CID 22870696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Double-Edged Sword: A Technical Guide to the Toxicology and Safety Profile of Aminonitriles

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the toxicological and safety considerations surrounding aminonitriles, a class of organic compounds characterized by the presence of both an amino and a nitrile functional group. While their unique chemical properties make them valuable intermediates and pharmacophores in drug discovery, their potential for metabolic release of cyanide necessitates a thorough and nuanced understanding of their safety profile. This document will navigate the complexities of aminonitrile toxicology, from fundamental mechanisms to strategic safety assessments in a drug development context, providing field-proven insights for researchers and developers.

The Aminonitrile Conundrum: Balancing Therapeutic Potential and Toxicological Risk

Aminonitriles are featured in a number of approved pharmaceuticals and are prevalent in numerous clinical candidates.[1][2][3][4] Their utility often stems from the nitrile group's ability to act as a bioisostere for carbonyls or other functional groups, or to participate in key binding interactions with therapeutic targets.[3] However, the primary toxicological concern with many aminonitriles is their potential to be metabolized to cyanide, a potent inhibitor of cellular respiration.[1][5] This metabolic activation is a critical consideration that must be addressed from the earliest stages of drug discovery.

The toxic expression of aliphatic nitriles is not solely dependent on cyanide release; the degree of unsaturation of the molecule also plays a role.[1] For unsaturated aliphatic nitriles, cyanide release appears to have a minimal role in their overall toxicity.[1]

A crucial factor in the potential for cyanide release is the substitution pattern of the carbon atom bearing the nitrile group. Positioning the nitrile on a fully substituted (quaternary) carbon prevents oxidation at that position, thereby blocking the metabolic pathway to cyanide release.[2] Conversely, alkylnitriles with an adjacent proton are susceptible to oxidation in the liver, leading to the formation of cyanohydrins and subsequent cyanide release.[2]

Mechanisms of Toxicity: The Central Role of Cyanide

The principal mechanism of acute toxicity for many aminonitriles is the metabolic liberation of the cyanide ion (CN⁻). This process is often mediated by cytochrome P450 enzymes in the liver. Once released, cyanide avidly binds to the ferric iron (Fe³⁺) in cytochrome c oxidase (Complex IV) within the mitochondrial electron transport chain. This binding effectively halts aerobic respiration, leading to a rapid decrease in ATP production, cellular hypoxia, and, in severe cases, death.

The signs of acute toxicity from certain aminonitriles can closely mimic those of potassium cyanide poisoning, including central nervous system effects.[1]

Metabolic Activation Pathway

The metabolic pathway leading to cyanide release from a primary aminonitrile can be visualized as a multi-step process. Understanding this pathway is fundamental to designing safer aminonitrile-containing drug candidates.

Caption: Metabolic pathway of cyanide release from primary aminonitriles.

Preclinical Safety Assessment: A Multi-tiered Approach

A robust preclinical safety assessment is paramount for any aminonitrile-containing drug candidate. This evaluation should follow a tiered strategy, beginning with in vitro assays and progressing to in vivo studies, guided by regulatory frameworks such as the ICH S2(R1) guidelines on genotoxicity testing.[6]

In Vitro Toxicity Screening

Early-stage in vitro assays are crucial for identifying potential liabilities and guiding lead optimization.

Cytotoxicity Assays: The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells and can provide an initial indication of a compound's potential to cause cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the aminonitrile test compound and appropriate controls (vehicle and positive control).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Genotoxicity Assays: A standard battery of genotoxicity tests is required to assess the potential of a compound to cause genetic damage.

-

Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Preparation: Prepare serial dilutions of the test aminonitrile.

-

Exposure: Mix the test compound, the bacterial tester strain, and with or without a metabolic activation system (S9 fraction from rat liver) in molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

In Vitro Micronucleus Assay (OECD 487): This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture: Treat cultured mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) with various concentrations of the aminonitrile, with and without S9 metabolic activation.

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Evaluation: A significant, dose-related increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

In Vivo Toxicology Studies

In vivo studies are essential to understand the overall systemic toxicity, toxicokinetics, and to establish a safe starting dose for clinical trials. These studies are typically conducted in at least two species (one rodent and one non-rodent).

Acute and Repeated-Dose Toxicity Studies: These studies are designed to determine the potential for toxicity after single and multiple doses. Key parameters evaluated include clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs. These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL).

Developmental and Reproductive Toxicology (DART) Studies: These studies assess the potential for adverse effects on reproduction and development. For example, in developmental studies with saxagliptin, higher doses that caused maternal toxicity also led to an increase in fetal resorptions.[6]

Toxicokinetics: These studies are integrated into toxicity studies to provide data on the absorption, distribution, metabolism, and excretion (ADME) of the aminonitrile and its metabolites, including cyanide. Blood and tissue levels of the parent compound and cyanide should be monitored.

Quantitative Data Presentation

The following table presents a summary of acute toxicity data for selected aminonitriles. It is important to note that toxicity can vary significantly based on the chemical structure.

| Aminonitrile | Animal Model | Route of Administration | LD50 | Reference(s) |

| Aminoacetonitrile Sulfate | Rat | Oral | 100 mg/kg | [7] |

| β-Aminopropionitrile | Mouse | Intraperitoneal | 1152 mg/kg | [8] |

| Acetonitrile | Rat | Oral | 2.46 g/kg | [9] |

| Acetonitrile | Mouse | Oral | 617 mg/kg | [9] |

Risk Mitigation Strategies in Drug Development

Given the inherent potential for cyanide release, a proactive risk mitigation strategy is essential throughout the development of an aminonitrile-containing drug.

Structure-Activity Relationship (SAR) Guided Design

Early in the discovery phase, medicinal chemists can leverage SAR to design molecules with a lower propensity for metabolic activation. Key strategies include:

-

Introducing Steric Hindrance: Bulky groups near the α-carbon can hinder the approach of metabolizing enzymes.

-

Modulating Electronic Properties: The addition of electron-withdrawing or -donating groups can alter the metabolic fate of the molecule.

-

Blocking Metabolic Sites: As previously mentioned, creating a quaternary center at the nitrile-bearing carbon is an effective way to prevent oxidation and subsequent cyanide release.[2]

Formulation Strategies

The formulation of the final drug product can also play a role in mitigating toxicity. Prodrug approaches can be employed to mask the aminonitrile moiety until the drug reaches its target site, potentially reducing systemic exposure to the parent compound and its metabolites.[10][11] For instance, a prodrug might be designed to be stable at the pH of the gastrointestinal tract but cleaved by specific enzymes at the site of action.

Clinical Monitoring

For aminonitrile-containing drugs that enter clinical trials, a robust monitoring plan is crucial. This may include:

-

Therapeutic Drug Monitoring: Regular monitoring of plasma levels of the parent drug and its major metabolites.

-

Biomarkers of Cyanide Exposure: In cases of suspected toxicity, blood cyanide or thiocyanate levels can be measured. Elevated plasma lactate levels can also be an indicator of significant cyanide exposure.[11]

-

Clinical Surveillance: Close monitoring of clinical signs and symptoms associated with cyanide toxicity, such as neurological and cardiovascular changes.

Case Studies: Aminonitrile-Containing Pharmaceuticals

The successful development of aminonitrile-containing drugs provides valuable insights into managing their potential risks.

Vildagliptin

Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[12][13][14] As an aminonitrile, there was a theoretical concern for cyanide release during its development.[2] However, extensive preclinical and clinical studies have demonstrated a favorable safety profile.[12][13]

-

Metabolism: The primary metabolic pathway for vildagliptin in humans is hydrolysis of the nitrile group to a carboxylic acid, which is a minor metabolic route and does not release cyanide.[2]

-

Preclinical Toxicology: In preclinical studies, vildagliptin was generally well-tolerated.[12] Skin lesions observed in cynomolgus monkeys at high doses were found to be a species-specific effect with no relevance to humans.[12][15]

-

Clinical Safety: Large-scale clinical trials and post-marketing surveillance have shown that vildagliptin has an overall safety and tolerability profile similar to placebo.[12][13]

Saxagliptin

Saxagliptin is another DPP-4 inhibitor containing an aminonitrile moiety.[6][16] Its development program also included a thorough evaluation of its safety profile.

-

Preclinical Safety: The preclinical safety profile of saxagliptin was extensively studied in multiple animal species.[6][17]

-

Clinical Experience: Clinical trials have established the efficacy and safety of saxagliptin for the treatment of type 2 diabetes.[16][18] The most common side effects are generally mild and include upper respiratory tract infections and headaches.[19]

The successful development of vildagliptin and saxagliptin demonstrates that with careful molecular design, a thorough understanding of metabolic pathways, and a comprehensive preclinical and clinical safety evaluation, aminonitrile-containing drugs can be safely developed.

Conclusion: A Framework for Safe Development

Aminonitriles represent a valuable class of compounds in drug discovery, but their development must be approached with a clear understanding of their toxicological potential. The primary risk, metabolic cyanide release, can be effectively managed through a multi-faceted strategy that begins in the earliest stages of drug design and continues through clinical development and post-marketing surveillance.

By integrating SAR-guided lead optimization, comprehensive in vitro and in vivo safety assessments, and robust clinical monitoring, researchers and drug development professionals can successfully navigate the challenges associated with aminonitriles and unlock their full therapeutic potential. The following workflow diagram summarizes the key decision points and experimental stages in the safety assessment of an aminonitrile drug candidate.

Caption: Integrated workflow for the safety assessment of aminonitrile drug candidates.

References

- 1. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Comparative toxicities of aminonitriles" by Timothy Lester Lacy [scholarworks.utrgv.edu]

- 6. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Relationships between toxicity and structure of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicity and quantitative structure-activity relationships of nitriles based on Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]

- 12. Clinical Safety and Tolerability of Vildagliptin — Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rroij.com [rroij.com]

- 14. Efficacy and safety of vildagliptin in clinical practice-results of the PROVIL-study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. criver.com [criver.com]

- 19. researchgate.net [researchgate.net]

The Versatile Precursor: A Technical Guide to 2-Amino-2-phenylacetonitrile Hydrochloride in Heterocyclic Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-amino-2-phenylacetonitrile hydrochloride as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds. Moving beyond a simple recitation of procedures, this document elucidates the underlying chemical principles and strategic considerations that guide the use of this versatile building block in the construction of medicinally and industrially significant scaffolds such as imidazoles, thiazoles, and oxazoles. Detailed reaction mechanisms, step-by-step experimental protocols, and critical analyses of process variables are presented to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Advantage of α-Aminonitriles

α-Aminonitriles, and specifically 2-amino-2-phenylacetonitrile, represent a unique and powerful class of synthetic intermediates.[1] Their utility stems from the vicinal arrangement of a nucleophilic amino group and an electrophilic nitrile functionality, a combination that allows for a variety of cyclization strategies.[2] The hydrochloride salt form enhances stability and simplifies handling, making it an ideal starting material for complex multi-step syntheses.

This guide will delve into the practical application of this compound in the construction of key five-membered heterocyclic systems. The causality behind experimental choices, from solvent selection to catalyst use, will be a central theme, providing a robust framework for both the replication of established methods and the development of novel synthetic pathways.

Synthesis of Imidazole Derivatives: A Multicomponent Approach

The imidazole nucleus is a cornerstone of medicinal chemistry, found in numerous pharmaceuticals. While the classic Radziszewski synthesis, involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a well-established method, the integration of α-aminonitriles into multicomponent strategies offers an alternative and efficient route to highly substituted imidazoles.[3][4]

Mechanistic Rationale: The α-Aminonitrile as an Ammonia Surrogate and Beyond

In certain multicomponent reactions, 2-amino-2-phenylacetonitrile can serve as a precursor to an in-situ generated ammonia equivalent, which then participates in a Radziszewski-type condensation. However, its bifunctional nature also allows for more direct involvement in the cyclization process, leading to the formation of tetrasubstituted imidazoles.

The general mechanism for a four-component reaction to form a 1,2,4,5-tetrasubstituted imidazole often involves the initial condensation of a 1,2-diketone with an amine and ammonium acetate, followed by the addition of an aldehyde.[3] While not a direct use of 2-amino-2-phenylacetonitrile as the primary precursor, understanding this pathway is crucial for developing novel strategies that could incorporate it.

Diagram 1: Generalized Four-Component Synthesis of Tetrasubstituted Imidazoles

Caption: A schematic overview of a four-component reaction for the synthesis of tetrasubstituted imidazoles.

Experimental Protocol: Catalytic Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles

While a direct protocol starting from this compound for a four-component imidazole synthesis is not readily found in literature, the following is a representative procedure for a three-component synthesis of 2,4,5-trisubstituted imidazoles, which highlights the general conditions often employed.[4] This provides a foundational method that can be adapted for investigations involving α-aminonitrile precursors.

Materials:

-

Benzil (10 mmol)

-

Ammonium acetate (20 mmol)

-

Substituted aromatic aldehyde (20 mmol)

-

p-Toluenesulfonic acid (PTSA) (5 mol%)

-

Ethanol (5 ml)

Procedure:

-

Combine benzil, ammonium acetate, the aromatic aldehyde, and PTSA in a round-bottom flask.[4]

-

Add ethanol and stir the mixture at 80 °C.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the product by filtration or extraction, depending on its physical state.

-

Purify the crude product by recrystallization or column chromatography.

Trustworthiness Note: The use of a catalyst like PTSA under mild conditions enhances the efficiency and selectivity of the reaction, often leading to high yields of the desired imidazole product.[4] The progress of the reaction should be carefully monitored to avoid the formation of byproducts.

Synthesis of 5-Aminothiazole Derivatives: The Cook-Heilbron Reaction

The Cook-Heilbron thiazole synthesis is a powerful method for the preparation of 5-aminothiazoles directly from α-aminonitriles.[1] This reaction is particularly valuable as it proceeds under mild conditions and allows for the introduction of diverse substituents at the 2- and 4-positions of the thiazole ring.

Mechanistic Deep Dive: A Tale of Nucleophilic Attack and Cyclization